1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE
Description
1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a subject of interest for researchers in various fields.
Properties
IUPAC Name |
1-[5-acetyl-3-(4-chlorophenyl)-6-(3-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O4S/c1-11(27)18-17(14-4-3-5-16(10-14)26(29)30)24(12(2)28)25-19(22-23-20(25)31-18)13-6-8-15(21)9-7-13/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWVBEREXFVZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=C(C=C3)Cl)C(=O)C)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE typically involves the cyclization of appropriate hydrazine derivatives with thiosemicarbazides under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their cyclization. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, methanol or ethanol as solvents.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-thiadiazine derivatives. For instance, derivatives similar to 1-[7-acetyl-3-(4-chlorophenyl)-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5-yl]ethan-1-one have shown significant cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) indicates that modifications in the phenyl groups can enhance anticancer activity by improving the compound's interaction with cellular targets .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of bacterial strains. Studies have demonstrated that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds derived from this scaffold have been tested against Staphylococcus aureus and Escherichia coli with promising results . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anti-inflammatory and Analgesic Effects
Research has also pointed towards anti-inflammatory and analgesic properties associated with triazolo-thiadiazines. These compounds may inhibit key inflammatory mediators and enzymes such as cyclooxygenase (COX), thus reducing pain and inflammation .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise as a carbonic anhydrase inhibitor and cholinesterase inhibitor. These properties are particularly relevant in treating conditions such as glaucoma and Alzheimer's disease .
Agricultural Applications
Pesticidal Activity
Triazolo-thiadiazines like 1-[7-acetyl-3-(4-chlorophenyl)-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5-yl]ethan-1-one have been evaluated for their pesticidal properties. They exhibit insecticidal activity against various agricultural pests. The efficacy of these compounds can be attributed to their ability to disrupt insect nervous systems .
Material Science Applications
Nonlinear Optical Properties
Recent investigations into the nonlinear optical (NLO) properties of triazole-based compounds have revealed their potential in photonic applications. The structural characteristics of triazolo-thiadiazines contribute to their ability to exhibit significant NLO responses, making them suitable candidates for use in optical devices .
Case Study 1: Anticancer Activity
In a study published by Prakash et al., derivatives similar to the target compound were synthesized and evaluated for their anticancer efficacy against human cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another significant study assessed the antimicrobial activity of several triazolo-thiadiazine derivatives against clinical isolates of bacteria. Compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 2 to 32 µg/mL against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of 1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the triazole and thiadiazine rings allows for specific interactions with biological macromolecules, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazole derivatives: Known for their diverse pharmacological properties, including antimicrobial and anticancer activities.
Thiadiazine derivatives: Studied for their potential therapeutic applications and chemical reactivity.
Uniqueness
1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE stands out due to its unique combination of functional groups and the presence of both triazole and thiadiazine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Biological Activity
The compound 1-[7-acetyl-3-(4-chlorophenyl)-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadazin-5-yl]ethan-1-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anticancer, antibacterial, and antifungal properties based on recent research findings.
Chemical Structure and Properties
The compound features a triazolo-thiadazine core, which is known for various biological activities. The presence of the acetyl group and the chlorophenyl and nitrophenyl substituents enhances its pharmacological potential.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing similar structures. For instance:
- Cytotoxicity Studies : A study reported that derivatives of triazolo-thiadazines exhibited significant cytotoxic effects against various cancer cell lines. The compound under discussion was evaluated alongside others and showed promising results with growth inhibition (GI50) values ranging from 0.20 to 2.58 μM against human cancer cell lines such as MCF7 and HEPG2 .
- Mechanism of Action : The anticancer activity is believed to stem from the ability of these compounds to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .
Antibacterial Activity
The antibacterial activity of related compounds suggests that this compound may also possess similar properties:
- In Vitro Studies : Compounds with structural similarities have been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating significant antibacterial effects . The presence of bulky hydrophobic groups in the structure likely contributes to this activity.
Antifungal Activity
The antifungal potential of triazole derivatives is well-documented:
- Broad Spectrum Activity : Research indicates that 1,2,4-triazole derivatives exhibit broad antifungal activity. The compound's structure allows it to interact effectively with fungal cell membranes and inhibit ergosterol synthesis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds:
| Substituent | Effect on Activity |
|---|---|
| Acetyl Group | Enhances lipophilicity and membrane permeability |
| Chlorophenyl | Increases interaction with target proteins |
| Nitrophenyl | Potentially enhances electron-withdrawing capacity, improving reactivity |
Case Studies
Several case studies have focused on similar compounds:
- Case Study 1 : A derivative with a similar triazolo-thiadazine structure was tested for anticancer properties in a clinical setting, showing a significant reduction in tumor size in animal models.
- Case Study 2 : Another study evaluated the antibacterial efficacy of related compounds against multi-drug resistant strains, revealing promising results that warrant further exploration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
